molecular formula C22H24N+ B11593262 N,N-diethyl-3-phenyl-N-(3-phenylprop-2-yn-1-yl)prop-2-yn-1-aminium

N,N-diethyl-3-phenyl-N-(3-phenylprop-2-yn-1-yl)prop-2-yn-1-aminium

Cat. No.: B11593262
M. Wt: 302.4 g/mol
InChI Key: RUIVQZQTJIUASI-UHFFFAOYSA-N
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Description

DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM is a quaternary ammonium compound characterized by the presence of two ethyl groups and two 3-phenylprop-2-yn-1-yl groups attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM typically involves the reaction of diethylamine with 3-phenylprop-2-yn-1-yl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to a specific temperature, usually around 80°C, and stirred for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .

Comparison with Similar Compounds

Similar Compounds

    DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM Bromide: A similar compound with a bromide counterion.

    DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM Chloride: A chloride analog with similar properties.

    DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM Iodide: An iodide variant used in specific applications.

Uniqueness

DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C22H24N+

Molecular Weight

302.4 g/mol

IUPAC Name

diethyl-bis(3-phenylprop-2-ynyl)azanium

InChI

InChI=1S/C22H24N/c1-3-23(4-2,19-11-17-21-13-7-5-8-14-21)20-12-18-22-15-9-6-10-16-22/h5-10,13-16H,3-4,19-20H2,1-2H3/q+1

InChI Key

RUIVQZQTJIUASI-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC#CC1=CC=CC=C1)CC#CC2=CC=CC=C2

Origin of Product

United States

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